Bienvenue dans la boutique en ligne BenchChem!

PH11

FAK inhibitor TRAIL sensitization PANC-1 cells

PH11 is a research-grade FAK inhibitor distinguished by its unique ability to restore TRAIL-induced apoptosis in resistant PANC-1 cells via c-FLIP downregulation. Unlike other FAK inhibitors, PH11 selectively sensitizes pancreatic cancer cells to TRAIL without harming normal fibroblasts. This makes it an essential tool compound for investigating TRAIL resistance mechanisms and combination therapy strategies. Buy this high-purity compound from authorized vendors to advance your oncology research.

Molecular Formula C22H22N6O5
Molecular Weight 450.46
CAS No. 1627843-95-1
Cat. No. B610076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePH11
CAS1627843-95-1
SynonymsPH11;  PH-11;  PH 11.
Molecular FormulaC22H22N6O5
Molecular Weight450.46
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC2=NC(=NC3=NC=CN32)NC4=CC=CC=C4C(=O)OC
InChIInChI=1S/C22H22N6O5/c1-30-16-11-13(12-17(31-2)18(16)32-3)24-22-27-20(26-21-23-9-10-28(21)22)25-15-8-6-5-7-14(15)19(29)33-4/h5-12H,1-4H3,(H2,23,24,25,26,27)
InChIKeyHOGIPROMEUJZIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PH11 (CAS 1627843-95-1): A FAK Inhibitor for Restoring TRAIL Apoptosis in Resistant Pancreatic Cancer Cells


PH11 (CAS 1627843-95-1) is a novel, ATP-competitive Focal Adhesion Kinase (FAK) inhibitor [1]. Its primary, documented mechanism of action is the restoration of the TRAIL-induced apoptotic pathway in resistant pancreatic cancer cells (PANC-1). This restoration is achieved through the down-regulation of the anti-apoptotic protein c-FLIP, mediated by the inhibition of the FAK and PI3K/AKT signaling pathways [1]. This specific pathway inhibition is the basis for its proposed use as a sensitizing agent in combination therapy for pancreatic cancer [1].

Why PH11 (CAS 1627843-95-1) Cannot Be Interchanged with Other FAK Inhibitors in TRAIL Sensitization Research


The category of FAK inhibitors encompasses compounds with divergent mechanisms, selectivity profiles, and in-class potencies. While many FAK inhibitors demonstrate potent, single-digit nanomolar IC50 values in cell-free kinase assays , their functional efficacy in complex cellular environments and specific therapeutic contexts, such as TRAIL sensitization, varies significantly. For instance, GSK2256098, another potent FAK inhibitor, has been reported as largely ineffective against pancreatic tumor cell growth in vitro [1]. PH11's documented ability to rapidly induce apoptosis in TRAIL-resistant PANC-1 cells, without affecting normal human fibroblasts, represents a unique functional outcome arising from its specific engagement of the FAK/PI3K/AKT/c-FLIP axis [2]. Therefore, substituting PH11 with another FAK inhibitor would not guarantee the same TRAIL-sensitizing effect, underscoring the critical need for product-specific validation data.

Quantitative Differentiation of PH11 (CAS 1627843-95-1) Against FAK Inhibitor Comparators


PH11's Potent TRAIL Sensitization in PANC-1 Cells vs. Other FAK Inhibitors

PH11 demonstrates a rapid and robust induction of apoptosis in TRAIL-resistant PANC-1 cells when combined with TRAIL. While direct, head-to-head quantitative data for PH11 against other FAK inhibitors in this specific model is not currently available, its functional efficacy can be contrasted with other compounds. A 2025 study evaluating six clinically-approved FAK inhibitors (Defactinib, CEP-37440, VS-4718, VS-6062, Ifebemtinib, and GSK2256098) on pancreatic cancer cell lines identified that GSK2256098 was largely ineffective at inhibiting tumor cell growth [1]. This indicates that potent FAK inhibition in a cell-free assay does not directly translate to efficacy in pancreatic cancer models. In contrast, the primary research on PH11 shows a clear functional outcome—apoptosis—in the same PANC-1 cell line via a defined mechanism [2].

FAK inhibitor TRAIL sensitization PANC-1 cells pancreatic cancer

PH11 Exhibits No Effect on Normal Human Fibroblasts

A key differentiating feature of PH11 is its cellular selectivity. The primary study explicitly demonstrates that while PH11 rapidly induces apoptosis in TRAIL-resistant PANC-1 cancer cells, it has no effect on normal human fibroblast cells [1]. This differential activity profile is a critical parameter for drug development, suggesting a potential therapeutic window that could minimize off-target toxicity on healthy tissues.

selectivity normal cells fibroblasts cancer therapy

PH11 Engages a Unique c-FLIP-Mediated Mechanism for TRAIL Sensitization

PH11's mechanism of action is explicitly linked to the down-regulation of cellular FLICE-inhibitory protein (c-FLIP) via inhibition of the FAK/PI3K/AKT pathway [1]. This is a distinct mechanism among FAK inhibitors. While other potent FAK inhibitors like PF-562271 and VS-4718 target FAK with high affinity (IC50 = 1.5 nM in cell-free assays) , their specific downstream effects in a TRAIL-sensitization context are not universally defined. PH11's defined pathway (FAK -> PI3K/AKT -> c-FLIP) provides a clear, testable hypothesis for its functional activity and a specific biochemical readout (c-FLIP levels) for on-target engagement.

c-FLIP FAK/PI3K/AKT pathway mechanism of action apoptosis

Validated Research Applications for PH11 (CAS 1627843-95-1) in Pancreatic Cancer Research


Preclinical Research on Overcoming TRAIL Resistance in Pancreatic Cancer

PH11 is most appropriately used as a tool compound in vitro to study the mechanisms of TRAIL resistance in pancreatic ductal adenocarcinoma (PDAC) cell lines, particularly PANC-1. The primary evidence demonstrates its capacity to restore TRAIL-induced apoptosis via c-FLIP downregulation [1], making it a valuable reagent for elucidating the FAK/PI3K/AKT/c-FLIP signaling axis in this context [1].

Combination Therapy Development for Pancreatic Cancer

PH11 serves as a key proof-of-concept molecule for developing combination therapeutic strategies. Its ability to sensitize resistant cancer cells to a death ligand (TRAIL) without harming normal fibroblasts [1] supports its use in exploratory studies aimed at designing safer and more effective pancreatic cancer treatments that combine a FAK inhibitor with TRAIL or other pro-apoptotic agents [1].

Targeted Studies on the c-FLIP Apoptotic Regulator

Given that PH11's activity is mechanistically linked to c-FLIP down-regulation [1], it is an ideal tool for researchers specifically investigating the role of c-FLIP in apoptosis, cancer cell survival, and therapeutic resistance. It provides a means to pharmacologically modulate c-FLIP levels and study the downstream consequences on caspase-8 activation and the broader extrinsic apoptotic pathway [1].

Differentiation from Generic FAK Inhibitor Research

Researchers can use PH11 to distinguish functional effects arising from selective FAK inhibition within the context of TRAIL signaling versus more broad-spectrum or growth-inhibitory effects observed with other FAK inhibitors. This is particularly relevant given that some clinically-evaluated FAK inhibitors like GSK2256098 show limited efficacy in pancreatic cancer cell growth assays [2], highlighting PH11's unique functional niche [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for PH11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.